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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of
rhodium oxides, with a primary focus on rhodium sesquioxide (Rh203) and rhodium dioxide
(RhO2). The information presented herein is curated from a range of theoretical and
experimental studies, offering insights into the material's fundamental electronic properties
crucial for applications in catalysis, electronics, and potentially drug development, where
understanding redox properties and surface interactions is paramount.

Introduction to Rhodium Oxides

Rhodium oxides are a class of inorganic compounds with rhodium in various oxidation states.
The most commonly studied phases are Rh203 and RhO2. These materials are gaining
significant interest due to their notable p-type conductivity, catalytic activity, and potential use in
forming high-quality p-n heterojunctions.[1] A thorough understanding of their electronic band
structure is essential for tailoring their properties for specific technological applications.

Crystal Structure of Rhodium Oxides

The electronic properties of a material are intrinsically linked to its crystal structure. Rhodium
oxides crystallize in several forms, with the corundum-type structure being prevalent for
Rh20:s.

Rhodium Sesquioxide (Rh203):
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Rh203 commonly exists in a corundum-type structure belonging to the trigonal space group R-
3c.[2][3] In this structure, each Rh3* ion is octahedrally coordinated to six O2~ ions.[2][3]
Another orthorhombic phase (space group Pbcn) is also known.[4][5]

Rhodium Dioxide (RhOz2):

RhO:z adopts a rutile-type structure, which is common for metal dioxides. It crystallizes in the
tetragonal P42/mnm space group, where each Rh#* ion is octahedrally coordinated to six O~
ions.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the electronic band structure and
crystal lattice of various rhodium oxides as reported in the literature.
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Note: Dashes indicate data not readily available in the initial search results.

Table 2: Electronic Band Gap of Rhodium Oxides
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Rhodium Band Gap

. Method Band Gap (eV) Source
Oxide Phase Type
0-Rh203 Experimental Indirect 1.22 [11[7]
0-Rh20s3 Experimental Direct 3.40 [1][7]
0-Rh203 DFT (PBEsol) Indirect - [1]
0-Rh20s3 DFT (HSEO06) Indirect 3.12 [1]
0-Rh20s DFT (HSEO06) Direct 3.40 [1]
0-Rh20s3 DFT (GGA) - 0.2 [8]
DFT+U (U=3.5
0-Rh20s3 - 1.14 [8][9]
evV)
Rh203
DFT - 0.569 [4]

(orthorhombic)

Note: Different computational methods yield varying band gap values, often underestimating
experimental values. The DFT+U method provides a correction that can lead to better
agreement with experimental data.

Experimental and Computational Methodologies

The determination of the electronic band structure of rhodium oxides relies on a combination
of experimental techniques and theoretical calculations.

Experimental Protocols

While detailed experimental protocols are not exhaustively provided in the initial search, the
primary methods for characterizing the electronic structure of materials like rhodium oxides
include:

o Optical Spectroscopy: Techniques like UV-Vis absorption spectroscopy are used to
determine the optical band gap. The absorption of photons excites electrons from the
valence band to the conduction band, and the energy at which absorption begins
corresponds to the band gap.
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o X-ray Photoelectron Spectroscopy (XPS): This technique is used to probe the core level and
valence band electronic states, providing information about the density of states and the
chemical environment of the constituent atoms.

Computational Protocols: A DFT-Based Workflow

First-principles calculations based on Density Functional Theory (DFT) are the most common
theoretical tools for investigating the electronic band structure of rhodium oxides.[1][8][10]

A typical workflow for these calculations is as follows:

» Structure Definition: The calculation begins with the definition of the crystal structure,
including the lattice parameters and atomic positions. This information is often obtained from
experimental data.

o Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the
ground-state electron density of the system. This is an iterative process where the Kohn-
Sham equations are solved until the electron density converges.

e Band Structure Calculation: Using the converged electron density from the SCF step, the
electronic band structure is calculated along high-symmetry directions in the Brillouin zone.

o Density of States (DOS) Calculation: The DOS, which represents the number of available
electronic states at each energy level, is also calculated. This provides further insight into the
contributions of different atomic orbitals to the electronic bands.

To improve the accuracy of band gap calculations, especially for transition metal oxides with
strongly correlated d-electrons, standard DFT methods are often extended:

e DFT+U: This method adds a Hubbard U term to the DFT functional to better describe the on-
site Coulomb interactions of localized d-electrons.[8][9]

» Hybrid Functionals (e.g., HSE06): These functionals mix a portion of exact Hartree-Fock
exchange with a standard DFT exchange-correlation functional, often leading to more
accurate band gap predictions.[1]

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b082144?utm_src=pdf-body
https://cris.unibo.it/bitstream/11585/957804/1/PhysRevB.108.075137.pdf
https://web.stanford.edu/~cantwell/Selected_Publications/Energy%20from%20waste%20nitrogen/Surface%20structure%20and%20reactivity%20of%20rhodium%20oxide%20Scherson%20Aboud%20Wilcox%20Cantwell%20J%20Phys%20Chem%20C%202011.pdf
https://www.semanticscholar.org/paper/Surface-Structure-and-Reactivity-of-Rhodium-Oxide-Scherson-Aboud/e5869ce232cc476bca0b0695ab2012a361563607
https://web.stanford.edu/~cantwell/Selected_Publications/Energy%20from%20waste%20nitrogen/Surface%20structure%20and%20reactivity%20of%20rhodium%20oxide%20Scherson%20Aboud%20Wilcox%20Cantwell%20J%20Phys%20Chem%20C%202011.pdf
https://scispace.com/pdf/surface-structure-and-reactivity-of-rhodium-oxide-5c2eacugy1.pdf
https://cris.unibo.it/bitstream/11585/957804/1/PhysRevB.108.075137.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

« GW Approximation: This is a more computationally expensive method that goes beyond DFT
to calculate the quasiparticle energies, providing a more accurate description of the
electronic band structure.[1]
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Caption: A typical workflow for the computational determination of electronic band structure
using DFT.

Discussion and Conclusion

The electronic band structure of rhodium oxides, particularly Rh203, has been investigated
through both experimental and theoretical approaches. The corundum-type a-Rh20s is an
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indirect band gap semiconductor with a significant difference between its indirect and direct
band gaps.[1][7] Computational studies highlight the importance of using methods beyond
standard DFT, such as DFT+U and hybrid functionals, to accurately predict the band gap and
electronic properties of these materials.[1][8] The p-type conductivity of Rh20s arises from its
valence band structure, which has contributions from both Rh 4d and O 2p orbitals.[1]

For professionals in drug development, the electronic properties of rhodium oxide surfaces
are of particular interest. The Lewis acidity of these surfaces, which is related to the electronic
structure, can influence their interaction with organic molecules and their catalytic activity in
relevant reactions.

Further research is needed to fully elucidate the electronic properties of less-studied phases
like RhO and to obtain more detailed experimental data to benchmark and refine theoretical
models. A deeper understanding of the surface electronic structure and its interplay with
adsorbates will be crucial for advancing the application of rhodium oxides in catalysis and
other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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